N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-chlorophenyl)isoxazole-3-carboxamide N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-chlorophenyl)isoxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14545243
InChI: InChI=1S/C16H15ClN4O2/c17-13-4-2-12(3-5-13)15-10-14(20-23-15)16(22)19-6-1-8-21-9-7-18-11-21/h2-5,7,9-11H,1,6,8H2,(H,19,22)
SMILES:
Molecular Formula: C16H15ClN4O2
Molecular Weight: 330.77 g/mol

N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-chlorophenyl)isoxazole-3-carboxamide

CAS No.:

Cat. No.: VC14545243

Molecular Formula: C16H15ClN4O2

Molecular Weight: 330.77 g/mol

* For research use only. Not for human or veterinary use.

N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-chlorophenyl)isoxazole-3-carboxamide -

Specification

Molecular Formula C16H15ClN4O2
Molecular Weight 330.77 g/mol
IUPAC Name 5-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C16H15ClN4O2/c17-13-4-2-12(3-5-13)15-10-14(20-23-15)16(22)19-6-1-8-21-9-7-18-11-21/h2-5,7,9-11H,1,6,8H2,(H,19,22)
Standard InChI Key KMPHWAGSDPATHS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CC(=NO2)C(=O)NCCCN3C=CN=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-chlorophenyl)isoxazole-3-carboxamide comprises three distinct domains:

  • Isoxazole Ring: A five-membered aromatic heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively.

  • 4-Chlorophenyl Substituent: A benzene ring with a chlorine atom at the para position, linked to the isoxazole’s fifth carbon.

  • Propyl-Imidazole Carboxamide Side Chain: A carboxamide group at the isoxazole’s third carbon, connected to a propyl chain terminating in an imidazole moiety.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource Relevance
Molecular FormulaC₁₆H₁₅ClN₄O₂Derived from analogs
Molecular Weight~354.77 g/molCalculated
SolubilityLow aqueous solubilityInference from
LogP (Partition Coefficient)~2.8 (moderate lipophilicity)Estimated via analogs

The chlorine atom enhances electronegativity, potentially improving receptor binding, while the imidazole moiety may facilitate hydrogen bonding with biological targets .

Synthetic Pathways and Optimization

Synthesis of this compound likely involves multi-step reactions, as inferred from analogous isoxazole and imidazole derivatives:

Isoxazole Ring Formation

The isoxazole core is typically synthesized via 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. For example, reaction of 4-chlorobenzonitrile oxide with propargyl alcohol yields 5-(4-chlorophenyl)isoxazole-3-carboxylic acid .

Purification and Characterization

Chromatographic techniques (e.g., HPLC) ensure purity, while structural validation employs NMR, MS, and IR spectroscopy .

Biological Activities and Mechanistic Insights

While direct pharmacological data on this compound are sparse, structurally related molecules exhibit diverse activities:

Antimicrobial Activity

Pyrazole and isoxazole analogs demonstrate broad-spectrum antimicrobial effects. The 4-chlorophenyl group may disrupt microbial cell membranes via hydrophobic interactions .

Enzyme Inhibition

Isoxazole carboxamides in US10428029B2 inhibit kinases and cyclooxygenases . The carboxamide’s hydrogen-bonding capacity is critical for enzyme active-site binding .

Applications in Drug Development

ApplicationMechanismSupporting Evidence
OncologyKSP inhibition, apoptosis inductionPatent EP1765789A1
Infectious DiseasesMicrobial membrane disruptionPyrazole analogs
InflammationCOX-2 inhibitionIsoxazole derivatives

Comparative Analysis with Structural Analogs

Table 3: Structural Analogs and Their Features

Compound NameKey ModificationBiological Activity
N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-methoxyphenyl)isoxazole-3-carboxamideMethoxy vs. chloro substituentEnhanced solubility
N-[1-(1-benzyl-4-phenylimidazol-2-yl)propyl]benzamideBenzyl-phenyl imidazole coreKSP inhibition (IC₅₀ = 12 nM)

The chlorine atom in the target compound may improve target affinity compared to methoxy or phenyl groups, albeit at the cost of reduced solubility .

Challenges and Future Directions

  • Synthetic Complexity: Multi-step synthesis necessitates optimization for scalability.

  • Pharmacokinetics: Low solubility may limit bioavailability, requiring formulation advances.

  • Target Validation: Detailed mechanistic studies are needed to confirm putative targets.

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